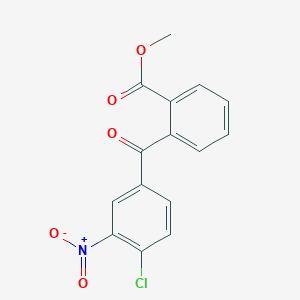

Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-chloro-3-nitrobenzoyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO5/c1-22-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(8-9)17(20)21/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDJIHYJPQZDFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 4 Chloro 3 Nitrobenzoyl Benzoate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.org For Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, the primary disconnections involve the ester and ketone functional groups.

Disconnection of the Ester Linkage

One possible retrosynthetic step is the disconnection of the methyl ester. This bond can be readily formed in the forward direction by standard esterification procedures, such as Fischer esterification of the corresponding carboxylic acid, 2-(4-chloro-3-nitrobenzoyl)benzoic acid, with methanol (B129727) under acidic catalysis. This simplifies the target to a benzophenone-2-carboxylic acid intermediate.

Disconnection at the Ketone Carbonyl

A more fundamental disconnection breaks the carbon-carbon bond between the ketone's carbonyl carbon and one of the aromatic rings. This approach points to a Friedel-Crafts acylation reaction, a powerful method for forming aryl ketones. nih.gov The most logical disconnection identifies methyl benzoate (B1203000) and 4-chloro-3-nitrobenzoyl chloride as the two primary precursors. sigmaaldrich.com In this scenario, the electron-rich methyl benzoate ring acts as the nucleophile, attacking the electrophilic acylium ion generated from 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.gov

Strategic Derivatization of Aromatic Rings

The substitution pattern on the benzoyl moiety is critical. A retrosynthetic analysis suggests that it is more efficient to begin with precursors that already contain the chloro and nitro substituents in the desired positions. Attempting to chlorinate and nitrate (B79036) a pre-formed benzophenone (B1666685) skeleton would likely lead to a mixture of isomers that are difficult to separate, due to the directing effects of the existing carbonyl and ester groups. Therefore, the synthesis strategically begins with a pre-functionalized benzoic acid derivative.

Precursor Synthesis and Functional Group Interconversions

The success of the total synthesis hinges on the efficient preparation of the key precursors identified in the retrosynthetic analysis.

Preparation of Benzoic Acid Derivatives

The primary benzoic acid precursor required is 4-chloro-3-nitrobenzoic acid. This intermediate is typically synthesized via the electrophilic nitration of 4-chlorobenzoic acid. The reaction is a classic example of regioselectivity in electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-director, while the chloro group is a deactivating but ortho, para-director. The combined influence of these two groups directs the incoming nitronium ion (NO₂⁺) to the position ortho to the chlorine and meta to the carboxylic acid, yielding the desired 4-chloro-3-nitrobenzoic acid.

Various nitrating conditions have been reported to achieve this transformation. guidechem.com

| Method | Reagents | Conditions | Yield |

| Method 1 | p-chlorobenzoic acid, sulfuric acid, industrial hydrochloric acid | 50-65°C, 5 hours | Not specified |

| Method 2 | p-chlorobenzoic acid, concentrated nitric acid | Below 20°C, 6 hours | 90% |

| Method 3 | p-chlorobenzoic acid, mixed acid (HNO₃/H₂SO₄), dichloromethane (B109758) | Boiling point | >97% |

An alternative route involves the oxidation of 4-chloro-3-nitrotoluene (B146361) using a strong oxidizing agent like potassium permanganate, which also produces 4-chloro-3-nitrobenzoic acid in high yield. guidechem.com The other key precursor, methyl benzoate, is a common and commercially available reagent, often prepared by the Fischer esterification of benzoic acid and methanol.

Synthesis of Halogenated and Nitrated Benzoyl Chlorides

To activate the carboxylic acid for the Friedel-Crafts acylation, 4-chloro-3-nitrobenzoic acid must be converted into the more reactive acyl chloride, 4-chloro-3-nitrobenzoyl chloride. ontosight.ai This transformation is a standard procedure in organic synthesis, commonly achieved by treating the carboxylic acid with a chlorinating agent. ontosight.aiorgsyn.org

Common reagents for this conversion are listed below. ontosight.ai

| Reagent | Typical Solvent | Byproducts |

| Thionyl chloride (SOCl₂) ** | None or inert solvent (e.g., Dichloromethane) | SO₂(g), HCl(g) |

| Oxalyl chloride ((COCl)₂) ** | Dichloromethane, DMF (catalyst) | CO(g), CO₂(g), HCl(g) |

| Phosphorus pentachloride (PCl₅) | None or inert solvent | POCl₃, HCl(g) |

One documented procedure involves stirring 4-chloro-3-nitrobenzoic acid with oxalyl chloride in dichloromethane with a catalytic amount of DMF, yielding the desired 4-chloro-3-nitrobenzoyl chloride as a solid. prepchem.com This acyl chloride is a highly reactive intermediate poised for the subsequent Friedel-Crafts acylation with methyl benzoate to assemble the final carbon skeleton of this compound. sigmaaldrich.comontosight.ai

Direct Synthetic Pathways

Direct pathways to this compound primarily involve two key transformations: the formation of the benzophenone skeleton and the esterification of the carboxylic acid group. The sequence of these steps can vary, but typically the benzophenone moiety is constructed first.

The final step in the most common synthesis of this compound is the esterification of its carboxylic acid precursor, 2-(4-chloro-3-nitrobenzoyl)benzoic acid. This transformation is a classic example of Fischer esterification.

The reaction involves heating the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant. A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. Concentrated sulfuric acid is a commonly employed catalyst for this purpose. scielo.brgoogle.com The reaction mixture is typically heated under reflux for several hours to drive the equilibrium towards the formation of the ester and water. scielo.br Following the reaction, the excess methanol is removed under reduced pressure, and the crude product is purified, often by recrystallization.

Alternative methods for esterification include converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. This two-step procedure is generally faster and not limited by equilibrium, but it involves harsher reagents.

The core benzophenone structure of the target molecule is assembled via a Friedel-Crafts acylation reaction. masterorganicchemistry.com A common strategy involves the acylation of chlorobenzene (B131634) with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com This reaction forms 2-(4-chlorobenzoyl)benzoic acid as an intermediate. A stoichiometric amount of the catalyst is necessary as it complexes with the product ketone. organic-chemistry.org

The subsequent step is the regioselective nitration of 2-(4-chlorobenzoyl)benzoic acid to introduce the nitro group at the 3-position of the chloro-substituted ring. This is achieved using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The chloro group at position 4 acts as an ortho-, para-director, but the deactivating effect of the benzoyl group and steric hindrance favor nitration at the position meta to the benzoyl group and ortho to the chloro group (position 3). The reaction is typically conducted at low temperatures (e.g., 0–10°C) to control the reaction rate and prevent over-nitration.

An alternative Friedel-Crafts approach would involve reacting methyl benzoate with 4-chloro-3-nitrobenzoyl chloride. However, this route can be complicated by the deactivating nature of the ester group on the methyl benzoate ring, which makes the Friedel-Crafts reaction less efficient.

Beyond the traditional Friedel-Crafts pathway, alternative methods involving organometallic coupling reactions can be employed to construct the benzophenone skeleton. One such method involves the reaction of an organocadmium reagent with an acyl chloride. prepchem.com

In this approach, an aryl magnesium bromide (Grignard reagent), such as p-chlorophenyl magnesium bromide, is first prepared from p-chlorobromobenzene and magnesium. This Grignard reagent is then treated with cadmium chloride to form the corresponding diorganocadmium compound. prepchem.com This organocadmium reagent is subsequently reacted with the acid chloride of a suitably substituted benzoic acid, such as 2-methyl-3-nitro-benzoyl chloride, to yield the desired benzophenone. prepchem.com While effective, this method requires the preparation of organometallic reagents which are sensitive to moisture and air.

Other modern cross-coupling reactions, such as Suzuki or Heck couplings, could theoretically be used to form the biaryl C-C bond, followed by oxidation of a linking group (e.g., a methylene (B1212753) bridge) to the ketone. However, for this specific molecule, the Friedel-Crafts acylation route remains the most direct and widely established method.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction parameters is crucial for maximizing yield and purity while ensuring safety and efficiency. This is particularly important for the nitration and Friedel-Crafts acylation steps.

In Friedel-Crafts acylations, the choice of solvent is critical. The solvent must be inert to the strong Lewis acids and reactants. Common solvents include chlorinated hydrocarbons like dichloromethane or non-polar solvents such as carbon disulfide. For the acylation of chlorobenzene with phthalic anhydride, an excess of chlorobenzene can sometimes serve as the solvent. google.com

For the nitration of 2-(4-chlorobenzoyl)benzoic acid, concentrated sulfuric acid typically serves as both the catalyst and the reaction medium. The high viscosity and strong acidic nature of sulfuric acid help to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and to keep the reactants in solution.

In the esterification step, an excess of the alcohol (methanol) is often used as the reaction medium, which also helps to shift the reaction equilibrium toward the product side. scielo.br For reactions involving acyl chlorides, aprotic solvents like tetrahydrofuran (B95107) or dichloromethane are suitable.

Careful control of reaction parameters like temperature and stoichiometry is essential for the successful synthesis of the precursor 2-(4-chloro-3-nitrobenzoyl)benzoic acid.

Temperature: The nitration reaction is highly exothermic and must be performed at low temperatures (typically between 0°C and 10°C) to prevent the formation of unwanted byproducts from di-nitration or side reactions. Maintaining a low temperature ensures higher regioselectivity and purity.

Stoichiometry: The molar ratio of the reactants significantly impacts the reaction outcome. In the nitration step, a slight excess of nitric acid is used to ensure complete conversion of the starting material. The table below illustrates the effect of nitric acid equivalents on the yield and purity of 2-(4-chloro-3-nitrobenzoyl)benzoic acid.

| HNO₃ Equivalents | Yield (%) | Purity (%) |

|---|---|---|

| 1.0 | - | - |

| 1.1 | 85 | 95 |

| 1.5 | - | - |

The volume of sulfuric acid used as the reaction medium also plays a role. A sufficient volume is needed to ensure proper mixing and heat dissipation. The following table shows optimization data for the nitration reaction.

| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HNO₃ Equivalents | 1.0–1.5 | 1.1 | 85 | 95 |

| Reaction Temp (°C) | 0–25 | 5 | 89 | 97 |

| H₂SO₄ Volume (mL/g) | 5–15 | 10 | 87 | 96 |

For the Friedel-Crafts acylation, at least one equivalent of the Lewis acid catalyst per mole of the acylating agent is required. A slight excess is often used to drive the reaction to completion. The reaction is typically performed at atmospheric pressure.

Catalytic Approaches (e.g., Lewis Acid Catalysis, Phase Transfer Catalysis)

Catalysis plays a crucial role in the synthesis of this compound, primarily in the key Friedel-Crafts acylation step to form the benzoylbenzoic acid intermediate and the subsequent esterification.

Lewis Acid Catalysis:

The formation of the 2-(4-chloro-3-nitrobenzoyl)benzoic acid backbone is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution traditionally employs a stoichiometric amount of a Lewis acid catalyst, such as anhydrous aluminum trichloride (B1173362) (AlCl₃), to activate the acylating agent. organic-chemistry.org Other Lewis acids like anhydrous ferric chloride, zinc chloride, and boron trifluoride can also be utilized. google.com

The mechanism involves the Lewis acid coordinating with the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the aromatic ring. Despite its effectiveness, the use of stoichiometric amounts of catalysts like AlCl₃ presents several drawbacks, including the generation of large volumes of hazardous waste and difficulties in catalyst recovery and recycling. researchgate.net

To address these limitations, research has focused on developing more sustainable catalytic systems. Heterogeneous solid acid catalysts, such as zinc oxide (ZnO) and iron zirconium phosphate (B84403), have emerged as promising alternatives. organic-chemistry.orgresearchgate.net These solid catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions, thereby aligning with the principles of green chemistry. researchgate.netresearchgate.net For instance, various benzene (B151609) derivatives can be efficiently acylated using benzoyl chloride in the presence of a catalytic amount of iron zirconium phosphate under solvent-free conditions. researchgate.net

| Catalyst Type | Example | Role in Synthesis | Advantages | Disadvantages |

| Traditional Lewis Acid | Anhydrous Aluminum Trichloride (AlCl₃) | Catalyzes the Friedel-Crafts acylation reaction. organic-chemistry.org | High reactivity and effectiveness. | Requires stoichiometric amounts, generates significant waste, difficult to recycle. researchgate.net |

| Heterogeneous Solid Acid | Zinc Oxide (ZnO), Iron Zirconium Phosphate | Serve as recyclable catalysts for Friedel-Crafts acylation. organic-chemistry.orgresearchgate.net | Recyclable, reduces waste, often milder reaction conditions. researchgate.net | May exhibit lower activity compared to traditional Lewis acids. |

Phase Transfer Catalysis (PTC):

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.org This is achieved through the use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to the other where the reaction occurs. chemijournal.com

In the context of synthesizing this compound, PTC can be particularly beneficial in the esterification of 2-(4-chloro-3-nitrobenzoyl)benzoic acid with methanol. By employing a phase transfer catalyst, the deprotonated carboxylate anion can be transferred to the organic phase containing the methylating agent, thereby accelerating the reaction rate and improving the yield under milder conditions.

Furthermore, PTC can be applied in the synthesis of the acyl chloride precursor. For instance, the synthesis of p-nitrobenzoyl chloride has been demonstrated using a phase transfer catalyst, which facilitates the reaction between p-nitrobenzoic acid and thionyl chloride. google.com This approach can lead to high-purity products with excellent yields. google.com The advantages of PTC include increased reaction rates, lower reaction temperatures, reduced use of hazardous solvents, and simplification of work-up procedures. crdeepjournal.org

Green Chemistry Principles in Synthesis Design

The design of synthetic routes for this compound is increasingly influenced by the principles of green chemistry, which aim to reduce the environmental footprint of chemical processes. uniroma1.it

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org A higher atom economy signifies a more sustainable process with less waste generation. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product. rsc.org

| Metric | Description | Significance in Green Chemistry |

| Atom Economy (AE) | A measure of how many atoms from the reactants are incorporated into the final product. rsc.org | A higher AE indicates less waste generation and a more efficient process. rsc.org |

| Reaction Mass Efficiency (RME) | The ratio of the mass of the desired product to the total mass of reactants used. | Provides a more practical measure of the efficiency of a reaction. |

| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the desired product. | A lower E-Factor is indicative of a greener process. |

Solvent Selection and Waste Minimization

The choice of solvents and the minimization of waste are critical considerations in the green synthesis of this compound. Traditional Friedel-Crafts acylations often utilize halogenated solvents like dichloromethane or 1,2-dichloroethane, which are associated with environmental and health concerns. google.com

Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free reaction conditions. mdpi.com Research into Friedel-Crafts reactions has explored the use of greener alternatives, and in some cases, conducting the reaction under solvent-free conditions has proven effective, particularly with solid acid catalysts. researchgate.net

Waste minimization is closely linked to both catalyst and solvent selection. The use of stoichiometric Lewis acids in Friedel-Crafts reactions is a major source of waste. The adoption of recyclable heterogeneous catalysts significantly reduces this waste stream. researchgate.net In industrial settings, the recovery and recycling of spent acids are crucial for waste reduction. For instance, distillation can be employed to reclaim sulfuric acid, potentially reducing waste by up to 70%.

Mechanistic Investigations of Reactions Involving Methyl 2 4 Chloro 3 Nitrobenzoyl Benzoate

Mechanistic Pathways of Compound Formation

The synthesis of Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate involves two key transformations: the acylation of a benzene (B151609) ring derivative and the formation of a methyl ester. The mechanisms of these processes are rooted in fundamental principles of organic chemistry.

Electrophilic Aromatic Substitution Mechanisms in Acylation

The formation of the benzoylbenzoate backbone of the target molecule likely proceeds through a Friedel-Crafts acylation reaction. masterorganicchemistry.comsavemyexams.comorganic-chemistry.org This class of reactions is a cornerstone of electrophilic aromatic substitution. masterorganicchemistry.comsavemyexams.comorganic-chemistry.org In a hypothetical synthesis, the acylation of methyl benzoate (B1203000) with 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would be a plausible route.

The mechanism commences with the activation of the acyl chloride by the Lewis acid. The aluminum chloride coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and generating a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.com This resonance-stabilized cation is the key electrophile in the reaction.

The π-electron system of the methyl benzoate ring then acts as a nucleophile, attacking the acylium ion. youtube.com This attack disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The directing effects of the substituents on the methyl benzoate ring would influence the position of acylation. Finally, a weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom that formed the new bond with the acyl group, restoring the aromaticity of the ring and yielding the 2-(4-chloro-3-nitrobenzoyl)benzoate structure. masterorganicchemistry.com

Table 1: Key Steps in Friedel-Crafts Acylation

| Step | Description |

| 1. Formation of the Electrophile | The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl chloride (4-chloro-3-nitrobenzoyl chloride) to form a highly reactive acylium ion. |

| 2. Nucleophilic Attack | The π electrons of the aromatic ring (methyl benzoate) attack the electrophilic acylium ion. |

| 3. Formation of the Sigma Complex | A resonance-stabilized carbocation intermediate (arenium ion or sigma complex) is formed, temporarily disrupting the aromaticity of the ring. |

| 4. Deprotonation | A weak base removes a proton from the ring, restoring aromaticity and forming the final acylated product. |

Nucleophilic Acyl Substitution in Ester Formation

The methyl ester group of this compound is typically formed via a nucleophilic acyl substitution reaction, most commonly through Fischer esterification. masterorganicchemistry.comyoutube.comtcu.edu This acid-catalyzed reaction involves the treatment of the corresponding carboxylic acid, 2-(4-chloro-3-nitrobenzoyl)benzoic acid, with methanol (B129727). youtube.comtcu.eduyoutube.com

The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid). masterorganicchemistry.comyoutube.comtcu.edu This protonation significantly increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of methanol then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comyoutube.com

Following the nucleophilic attack, a proton transfer occurs from the newly added methoxy (B1213986) group to one of the original hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling a molecule of water. The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the methyl ester product. masterorganicchemistry.comyoutube.com All steps in the Fischer esterification are reversible, and the reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed. tcu.edu

Reactivity at the Ester Functionality

The ester group in this compound is a key site of reactivity, susceptible to various transformations including hydrolysis, transesterification, and reduction.

Detailed Mechanisms of Hydrolysis (Acidic and Basic)

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acidic Hydrolysis:

Under acidic conditions, the mechanism of hydrolysis is the microscopic reverse of Fischer esterification. tcu.edu The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A proton is subsequently transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol). The tetrahedral intermediate collapses, expelling methanol and forming the protonated carboxylic acid. Finally, deprotonation yields the carboxylic acid, 2-(4-chloro-3-nitrobenzoyl)benzoic acid, and regenerates the acid catalyst.

Basic Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), ester hydrolysis occurs via a different mechanism. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition leads to the formation of a tetrahedral intermediate. oieau.frresearchgate.net The intermediate then collapses, reforming the carbonyl double bond and eliminating the methoxide (B1231860) ion as the leaving group. The methoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, forming a carboxylate salt and methanol. researchgate.net This final deprotonation step drives the equilibrium towards the products, making basic hydrolysis an irreversible process.

The presence of electron-withdrawing groups, such as the nitro and chloro substituents on the benzoyl ring, is expected to increase the rate of basic hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the tetrahedral intermediate. oieau.fr

Table 2: Comparison of Acidic and Basic Ester Hydrolysis

| Feature | Acidic Hydrolysis | Basic Hydrolysis (Saponification) |

| Catalyst | Acid (e.g., H₂SO₄) | Base (e.g., NaOH) |

| Nucleophile | Water | Hydroxide ion (OH⁻) |

| Key Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |

| Leaving Group | Methanol | Methoxide ion (CH₃O⁻) |

| Reversibility | Reversible | Irreversible |

| Final Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

Transesterification Pathways and Catalytic Mechanisms

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. For this compound, this would involve reacting it with an alcohol other than methanol, in the presence of an acid or base catalyst, to form a different ester.

The mechanism of transesterification is analogous to that of hydrolysis. In an acid-catalyzed reaction, the carbonyl oxygen is protonated, followed by nucleophilic attack by the new alcohol. A tetrahedral intermediate is formed, and after proton transfer, methanol is eliminated as a leaving group.

In a base-catalyzed transesterification, an alkoxide ion from the new alcohol acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide ion. The reaction is typically an equilibrium process, and it can be driven to completion by using a large excess of the new alcohol or by removing the methanol that is formed.

Catalysts for transesterification can be either acidic (e.g., sulfuric acid, p-toluenesulfonic acid) or basic (e.g., sodium methoxide, sodium ethoxide). researchgate.net The choice of catalyst can influence the reaction rate and equilibrium position.

Reduction Mechanisms (e.g., Hydride Reductions, Catalytic Hydrogenation)

The ester and nitro functionalities of this compound can undergo reduction under different conditions.

Hydride Reductions:

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol. doubtnut.commasterorganicchemistry.comyoutube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, with the elimination of a methoxide-aluminum complex. The resulting aldehyde is then immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. youtube.com The nitro group would also be reduced by LiAlH₄, typically to an azo compound or an amine, depending on the reaction conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst (e.g., Palladium, Platinum, Nickel), can also be employed for reduction. google.comscirp.org This method is particularly effective for the reduction of the nitro group to an amine. google.com The mechanism involves the adsorption of both the hydrogen gas and the aromatic nitro compound onto the surface of the metal catalyst. The hydrogen-hydrogen bond is weakened, and hydrogen atoms are transferred to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine (B1172632) intermediates to ultimately form the amino group. google.com

The ester group is generally less reactive towards catalytic hydrogenation than the nitro group. mdpi.com Therefore, selective reduction of the nitro group in the presence of the ester is often possible by careful choice of catalyst and reaction conditions (e.g., temperature, pressure). scirp.org

Reactivity at the Ketone Carbonyl Group

The ketone carbonyl group in this compound is a primary site for chemical reactions. Its reactivity is influenced by the electronic effects of the attached aromatic rings and their substituents, as well as by steric factors.

Nucleophilic Addition Mechanisms

The carbonyl carbon of the ketone is electrophilic and is susceptible to attack by nucleophiles. The general mechanism for nucleophilic addition to a ketone involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide to yield an alcohol.

The rate and equilibrium of this process are influenced by both steric and electronic factors. In the case of this compound, the two bulky aromatic rings attached to the carbonyl group present significant steric hindrance, which can slow down the rate of nucleophilic attack. Electronically, the nitro group, being strongly electron-withdrawing, can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the ester group, also an electron-withdrawing group, might have a more complex influence due to its positioning.

A variety of nucleophiles can participate in these addition reactions, including hydrides (from reagents like sodium borohydride), organometallic reagents (like Grignard reagents), and amines. The specific mechanism and the nature of the final product will depend on the nucleophile and the reaction conditions. For instance, reduction with a mild reducing agent would likely yield the corresponding secondary alcohol, while reaction with a Grignard reagent would lead to a tertiary alcohol.

| Nucleophile | Reagent Example | Product Type | Mechanistic Notes |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | The hydride ion attacks the carbonyl carbon, followed by protonation of the alkoxide. |

| Organometallic | Grignard Reagent (R-MgX) | Tertiary Alcohol | A new carbon-carbon bond is formed, leading to a tertiary alcohol after workup. |

| Amine | Primary Amine (R-NH₂) | Imine | The initial addition product, a hemiaminal, typically dehydrates to form an imine. |

Enolization and Tautomerism Studies

Ketones that have at least one α-hydrogen can exist in equilibrium with their enol tautomers. This keto-enol tautomerism is a fundamental process in organic chemistry and is catalyzed by both acids and bases. In the case of this compound, the potential for enolization exists at the benzylic position of the benzoyl group, provided there are hydrogens present on the adjacent carbon.

Under basic conditions, a base removes an α-hydrogen to form an enolate ion. The enolate is a resonance-stabilized intermediate with the negative charge delocalized between the α-carbon and the oxygen atom. Protonation of the enolate on the oxygen atom yields the enol.

Under acidic conditions, the carbonyl oxygen is first protonated, which makes the α-hydrogens more acidic. A weak base (like the solvent) can then remove an α-hydrogen to form the enol directly.

The position of the keto-enol equilibrium is influenced by several factors, including the structure of the ketone, the solvent, and the temperature. For most simple ketones, the keto form is significantly more stable and predominates at equilibrium. However, for diaryl ketones like the one , the electronic properties of the aromatic rings can influence the stability of the enol form. The presence of the electron-withdrawing nitro group could potentially affect the acidity of the α-protons and the stability of the corresponding enolate.

Transformations Involving the Chloro and Nitro Groups on the Aromatic Ring

The chloro and nitro groups on one of the aromatic rings of this compound are key sites for a variety of chemical transformations, significantly expanding the synthetic utility of this molecule.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a halogen on an aromatic ring, activates the ring towards nucleophilic aromatic substitution (SNAr). In this compound, the nitro group is ortho to the chloro group, a favorable arrangement for SNAr reactions.

The SNAr mechanism is a two-step process:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the ortho- and para-positioned electron-withdrawing groups.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion).

The rate-determining step is typically the formation of the Meisenheimer complex. The strong electron-withdrawing effect of the nitro group is crucial for stabilizing this intermediate and thus facilitating the reaction. A wide range of nucleophiles can be employed in SNAr reactions, including alkoxides, amines, and thiols, allowing for the introduction of diverse functionalities in place of the chlorine atom.

| Nucleophile | Product Functional Group | Key Mechanistic Feature |

| Alkoxide (RO⁻) | Aryl Ether | Formation of a new C-O bond. |

| Amine (R₂NH) | Aryl Amine | Formation of a new C-N bond. |

| Thiolate (RS⁻) | Aryl Thioether | Formation of a new C-S bond. |

Reduction of the Nitro Group to Amine Functionality

The nitro group on the aromatic ring can be selectively reduced to an amine group, a transformation of great synthetic importance as it provides a route to anilines, which are versatile building blocks. The challenge in reducing the nitro group in this compound lies in achieving chemoselectivity, i.e., reducing the nitro group without affecting the other functional groups, particularly the chloro group and the ester.

Several methods are available for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.

Catalytic Hydrogenation: This method often employs catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas. Careful selection of the catalyst and reaction conditions is necessary to avoid the hydrogenolysis of the C-Cl bond.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. These conditions are generally effective and can be selective.

Transfer Hydrogenation: This involves the use of a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. This can be a milder alternative to using hydrogen gas.

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the selective reduction of nitro groups.

The resulting amine is a valuable intermediate that can undergo a variety of subsequent reactions, such as diazotization followed by substitution, or acylation.

Cross-Coupling Reactions at the Halogen Site (e.g., Suzuki, Sonogashira – post-modification implications)

The chloro group on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide range of substituents, significantly increasing the molecular complexity and providing access to novel derivatives.

Suzuki Coupling:

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For this compound, a Suzuki coupling at the chloro position would lead to the formation of a biaryl linkage.

The catalytic cycle for the Suzuki reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl chloride to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The presence of the nitro group can influence the efficiency of the Suzuki coupling. While electron-withdrawing groups can sometimes hinder the oxidative addition step, they can also promote the reductive elimination. The choice of catalyst, ligand, and base is critical for achieving high yields.

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction would allow for the introduction of an alkyne moiety at the position of the chlorine atom in this compound.

The mechanism is thought to involve a palladium cycle similar to the Suzuki coupling, and a copper cycle that facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.

Post-Modification Implications:

The products obtained from these cross-coupling reactions have significant potential for further synthetic transformations. The newly introduced aryl or alkynyl groups can be further functionalized, leading to a wide array of complex molecules. For example, an introduced alkyne can undergo cycloaddition reactions, or an introduced aryl group can be further substituted. These post-modification possibilities make cross-coupling reactions a powerful strategy for generating molecular diversity from a common starting material like this compound.

| Reaction | Coupling Partner | Product Type | Post-Modification Potential |

| Suzuki Coupling | Arylboronic acid | Biaryl compound | Further functionalization of the new aromatic ring. |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne | Cycloaddition reactions, further coupling reactions of the alkyne. |

Stereochemical and Regiochemical Control in Transformations

Detailed experimental and theoretical studies specifically investigating the stereochemical and regiochemical outcomes of reactions involving this compound are not extensively available in publicly accessible literature. However, predictions regarding its reactivity can be made based on the electronic properties of its substituents and general principles of organic chemistry.

Analysis of Regioselectivity in Electrophilic/Nucleophilic Attack

The regioselectivity of chemical reactions involving this compound is dictated by the directing effects of the substituents on its two aromatic rings.

Electrophilic Attack:

In electrophilic aromatic substitution, the reactivity of the benzene rings is influenced by the electron-donating or electron-withdrawing nature of the attached groups.

The 4-chloro-3-nitrobenzoyl ring is strongly deactivated towards electrophilic attack. The nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance and inductive effects, directing incoming electrophiles to the meta position relative to itself. The chlorine atom (-Cl) is also deactivating due to its inductive effect, although it is an ortho, para-director due to resonance. wikipedia.orglibretexts.orgyoutube.com In this specific substitution pattern, the positions ortho and para to the chlorine are already substituted or sterically hindered. The directing effects of the nitro group and the carbonyl group (part of the benzoyl linkage), both strong deactivating and meta-directing groups, would primarily channel an electrophile to the position meta to both, which is the carbon atom also bearing the chlorine. This makes electrophilic substitution on this ring highly unlikely under standard conditions.

The methyl benzoate ring is also deactivated by the attached benzoyl group, which is an electron-withdrawing, meta-directing substituent. Therefore, electrophilic attack on this ring would be expected to occur at the positions meta to the benzoyl group.

Nucleophilic Attack:

The 4-chloro-3-nitrobenzoyl moiety is highly susceptible to nucleophilic aromatic substitution (SNAr).

The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the carbon-chlorine bond towards nucleophilic attack. blogspot.comresearchgate.net The nitro group can stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.comchegg.com Therefore, nucleophiles will preferentially attack the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion. The carbonyl group para to the chlorine also contributes to this activation by withdrawing electron density.

The table below summarizes the predicted regioselectivity for attacks on the 4-chloro-3-nitrobenzoyl ring.

| Reagent Type | Predicted Site of Attack on 4-chloro-3-nitrobenzoyl ring | Activating/Deactivating Groups |

| Electrophile | Position 5 (meta to both -NO₂ and -CO-) - Highly Unlikely | -NO₂ (strong deactivator, meta-director), -Cl (deactivator, ortho, para-director), Benzoyl (deactivator, meta-director) |

| Nucleophile | Position 4 (carbon attached to -Cl) | -NO₂ (strong activator for SNAr), Benzoyl (activator for SNAr) |

Diastereoselectivity and Enantioselectivity (if applicable to chiral derivatives)

As this compound is an achiral molecule, discussions of diastereoselectivity and enantioselectivity are only relevant in the context of its reactions with chiral reagents or in the presence of chiral catalysts, leading to chiral products, or if the molecule itself is modified to contain a chiral center.

There is a lack of specific studies on the diastereoselective or enantioselective reactions of chiral derivatives of this compound. However, the broader field of asymmetric synthesis involving benzophenone (B1666685) derivatives provides some insights into potential stereochemical control.

For instance, in photochemical reactions, chiral benzophenone derivatives have been shown to exhibit stereoselectivity in intramolecular hydrogen abstraction. researchgate.netrsc.orgresearchgate.net Furthermore, ketone-catalyzed asymmetric photoreactions, including [2+2] cycloadditions, demonstrate that the chiral environment of a modified benzophenone can induce significant enantioselectivity. jst.go.jprsc.org

Should a chiral auxiliary be introduced into the this compound structure, for example, by replacing the methyl ester with a chiral alcohol, it would be conceivable to achieve diastereoselectivity in subsequent reactions. The chiral environment could influence the approach of a reagent to one of the prochiral faces of the carbonyl group or one of the aromatic rings. However, without experimental data on such systems, any analysis remains speculative.

Advanced Spectroscopic Characterization and Structural Analysis of Methyl 2 4 Chloro 3 Nitrobenzoyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a full structural assignment.

Predicted ¹H and ¹³C NMR Data

Based on the principles of substituent effects on aromatic systems, a predicted set of ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ is presented below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1' | - | ~138.0 |

| 2' | 7.8 - 8.0 (d) | ~128.0 |

| 3' | - | ~148.0 (C-NO₂) |

| 4' | - | ~135.0 (C-Cl) |

| 5' | 7.5 - 7.7 (dd) | ~125.0 |

| 6' | 8.0 - 8.2 (d) | ~132.0 |

| 1 | - | ~133.0 |

| 2 | - | ~130.0 |

| 3 | 7.6 - 7.8 (m) | ~129.0 |

| 4 | 7.4 - 7.6 (m) | ~128.5 |

| 5 | 7.3 - 7.5 (m) | ~129.5 |

| 6 | 8.1 - 8.3 (d) | ~131.0 |

| C=O | - | ~194.0 |

| COOCH₃ | - | ~166.0 |

| OCH₃ | 3.9 - 4.1 (s) | ~52.5 |

Note: These are predicted values and actual experimental data may vary. d = doublet, dd = doublet of doublets, m = multiplet, s = singlet.

Two-dimensional NMR techniques are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton (¹H-¹H) coupling networks within the two aromatic rings. For instance, correlations would be expected between the protons at positions 2' and 6', and between 5' and 6' on the 4-chloro-3-nitrophenyl ring. Similarly, correlations would be observed among the protons on the methyl benzoate (B1203000) ring, confirming their adjacent relationships.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the singlet signal of the methyl protons (OCH₃) would show a correlation to the methyl carbon signal at approximately 52.5 ppm.

The protons on the methyl benzoate ring showing correlations to the carbonyl carbon (C=O) and the ester carbonyl carbon (COOCH₃).

The protons on the 4-chloro-3-nitrophenyl ring also showing correlations to the ketone carbonyl carbon, thus confirming the link between the two aromatic systems.

The methyl protons (OCH₃) showing a correlation to the ester carbonyl carbon.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. researchgate.netresearchgate.net For this compound, ssNMR could be used to investigate the presence of different crystalline forms, known as polymorphs. rsc.orgnih.gov Different polymorphs can have distinct physical properties, and ssNMR is highly sensitive to the local environment of the atoms in the crystal lattice. researchgate.netresearchgate.net By analyzing the ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) spectrum, the presence of multiple crystalline forms would be indicated by the appearance of more signals than expected for a single form.

NOESY is a 2D NMR technique that provides information about which protons are close to each other in space, regardless of whether they are connected through chemical bonds. electronicsandbooks.comarxiv.org This is particularly useful for determining the three-dimensional conformation of flexible molecules. electronicsandbooks.commdpi.com For this compound, a NOESY experiment could reveal spatial proximities between the protons on the two aromatic rings, providing insight into the preferred rotational conformation around the bond connecting the ketone to the methyl benzoate ring. For example, a NOESY correlation between a proton on the 4-chloro-3-nitrophenyl ring and a proton on the methyl benzoate ring would indicate that these protons are in close spatial proximity.

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are essential for confirming the molecular weight and elucidating the fragmentation pathways of a molecule, which further corroborates its structure.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This provides valuable information about the molecule's structure. A plausible fragmentation pathway for this compound is outlined below.

Interactive Table 2: Proposed MS/MS Fragmentation Pathway

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 320.0 [M+H]⁺ | 289.0 | 31 (OCH₃) | Loss of the methoxy (B1213986) group from the ester. |

| 320.0 [M+H]⁺ | 183.0 | 137 (C₇H₄O₃) | Cleavage yielding the 4-chloro-3-nitrobenzoyl cation. |

| 320.0 [M+H]⁺ | 135.0 | 185 (C₇H₂ClNO₃) | Cleavage yielding the methyl benzoyl cation. |

| 183.0 | 155.0 | 28 (CO) | Loss of carbon monoxide from the 4-chloro-3-nitrobenzoyl cation. |

| 183.0 | 137.0 | 46 (NO₂) | Loss of the nitro group from the 4-chloro-3-nitrobenzoyl cation. |

| 135.0 | 105.0 | 30 (CH₂O) | Loss of formaldehyde (B43269) from the methyl benzoyl cation. |

| 135.0 | 77.0 | 58 (C₂H₂O₂) | Loss of the ester group and CO to yield the phenyl cation. |

This proposed fragmentation pattern is based on the known behavior of benzophenones and aromatic nitro compounds in MS/MS experiments. rsc.org

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision. measurlabs.comresearchgate.netnih.govacs.orgresearchgate.net This allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₁₅H₁₀ClNO₅. The calculated exact mass for the neutral molecule and its protonated form are as follows:

Calculated Exact Mass (C₁₅H₁₀ClNO₅): 319.0247

Calculated Exact Mass of [M+H]⁺ (C₁₅H₁₁ClNO₅⁺): 320.0325

An experimental HRMS measurement that matches this calculated exact mass to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition of the molecule.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis

No published studies utilizing ion mobility spectrometry-mass spectrometry to investigate the conformational landscape of this compound were identified. This technique would be instrumental in separating and characterizing different gas-phase conformers of the molecule, providing insights into its three-dimensional structure and flexibility. Such an analysis would typically yield collision cross-section (CCS) values for different ionic species of the compound, which are physical parameters reflecting the ion's size and shape. Without experimental data, a table of CCS values for different conformers cannot be constructed.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Specific Infrared (IR) and Raman spectra for this compound are not available in the searched scientific literature.

Detailed Assignment of Vibrational Modes to Functional Groups

A detailed assignment of vibrational modes requires experimental spectra. In the absence of this data, a theoretical assignment of the principal vibrational modes expected for the functional groups present in this compound can be hypothesized. Key functional groups include the methyl ester, the benzophenone (B1666685) ketone, the nitro group, and the substituted aromatic rings. Expected vibrational modes would include C=O stretching for both the ester and ketone, asymmetric and symmetric stretching of the NO₂ group, C-Cl stretching, and various aromatic C-H and C=C stretching and bending modes. However, without empirical data, a data table of these assignments cannot be accurately compiled.

Analysis of Intermolecular Interactions via Vibrational Shifts

The analysis of intermolecular interactions through shifts in vibrational frequencies is contingent on comparing spectra taken under different conditions (e.g., in different solvents or at varying concentrations). As no spectral data for this compound was found, this analysis cannot be performed.

Attenuated Total Reflectance (ATR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

No studies employing ATR or DRIFTS techniques for the analysis of solid or liquid samples of this compound were found. These methods would be valuable for obtaining high-quality vibrational spectra of the compound in its condensed phases.

X-ray Crystallography and Solid-State Structure Determination

Powder X-ray Diffraction (PXRD) for Crystallinity and Polymorphism

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to assess the crystallinity of a solid material. A PXRD pattern of this compound would be expected to show sharp, well-defined peaks, indicative of a crystalline solid, as opposed to a broad, diffuse halo that would suggest an amorphous state. The precise positions and intensities of these peaks are unique to the compound's crystal structure.

Furthermore, PXRD is a crucial tool for the identification of polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. Different polymorphs of a substance can exhibit distinct physical properties, including solubility and melting point. Should this compound exhibit polymorphism, PXRD analysis would reveal different diffraction patterns for each crystalline form. Currently, there is no published PXRD data for this compound to confirm its crystallinity or investigate its potential for polymorphism.

Analysis of Crystal Packing and Intermolecular Interactions

The determination of a single-crystal X-ray structure provides definitive information about the spatial arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystallographic data is available for this compound, the crystal structure of the related compound, Methyl 4-chloro-3-nitrobenzoate, offers a valuable comparative model.

Table 1: Crystallographic Data for the Related Compound Methyl 4-chloro-3-nitrobenzoate

| Parameter | Value |

| Chemical Formula | C₈H₆ClNO₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.338(1) |

| b (Å) | 7.480(1) |

| c (Å) | 9.715(2) |

| α (°) | 98.39(3) |

| β (°) | 94.89(3) |

| γ (°) | 118.95(3) |

| Volume (ų) | 454.1(2) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within its aromatic systems.

The primary chromophores in this molecule are the two benzene (B151609) rings, the nitro group (-NO₂), and the benzoyl carbonyl group (C=O). These groups contain π electrons and non-bonding electrons that can undergo n→π* and π→π* transitions. The presence of the electron-withdrawing nitro and chloro groups, as well as the carbonyl group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. Specific experimental data is required to determine the exact wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities.

The polarity of the solvent can influence the electronic spectra of a molecule. In the case of this compound, changing the solvent is expected to affect the positions of the absorption bands. For π→π* transitions, an increase in solvent polarity typically leads to a small red shift. Conversely, for n→π* transitions, an increase in solvent polarity generally results in a hypsochromic (blue) shift, as polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions. To date, no studies on the solvatochromic behavior of this compound have been reported.

Fluorescence is a photoluminescent process where a molecule emits light after absorbing electromagnetic radiation. Not all molecules that absorb UV-Vis light are fluorescent; for many, the absorbed energy is dissipated through non-radiative pathways. The presence of the nitro group in this compound may lead to the quenching of fluorescence, as nitroaromatic compounds are often non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state.

If this compound were to exhibit fluorescence, key parameters for its characterization would include the fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule spends in the excited state before returning to the ground state). These measurements would provide deeper insights into the dynamics of the molecule's excited states. However, there is currently no available data to confirm whether this compound is fluorescent.

Computational and Theoretical Studies of Methyl 2 4 Chloro 3 Nitrobenzoyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from its electronic structure. For Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate, such calculations would provide invaluable insights.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT analysis of this compound would typically involve geometry optimization to determine its most stable three-dimensional structure. This process would yield crucial data on bond lengths, bond angles, and dihedral angles. While experimental data from techniques like X-ray crystallography provides this information for the solid state, DFT calculations offer a detailed view of the molecule in the gaseous phase, free from crystal packing forces. No specific DFT studies detailing the optimized geometry of this compound are currently available in the reviewed literature.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Parameter | Predicted Value |

|---|---|

| Total Energy | Data not available |

| Dipole Moment | Data not available |

| Point Group | Data not available |

Note: This table is for illustrative purposes only, as no published data could be found.

Ab Initio Methods for Electronic Structure and Energy

Ab initio methods, which are based on first principles without the inclusion of experimental data, provide a highly accurate means of studying electronic structure and energy. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be applied to this compound. These calculations would offer a more rigorous, albeit computationally expensive, alternative to DFT for determining the molecule's electronic energy and wavefunction. A survey of existing literature did not uncover any studies that have applied these ab initio methods to this compound.

Calculation of Molecular Orbitals (HOMO-LUMO Gaps) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. Furthermore, the calculation of charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would identify the electrophilic and nucleophilic sites within this compound. This information is vital for predicting how the molecule will interact with other chemical species. Regrettably, no specific data on the HOMO-LUMO gap or charge distribution for this compound has been published.

Table 2: Illustrative Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only, as no published data could be found.

Conformational Analysis and Energy Landscapes

The flexibility of this compound, particularly around the central carbonyl bridge, makes conformational analysis a critical area of study.

Potential Energy Surface Mapping

A potential energy surface (PES) map provides a visual representation of the energy of a molecule as a function of its geometry. For this compound, mapping the PES by systematically rotating the dihedral angles connecting the two phenyl rings would be particularly insightful. This would reveal the energy barriers to rotation and help to understand the molecule's flexibility. Such a study would be instrumental in understanding its dynamic behavior, but no such analysis has been reported in the literature.

Identification of Stable Conformers and Transition States

From the potential energy surface, it is possible to identify the stable conformers (local energy minima) and the transition states (saddle points) that connect them. This would reveal the most likely three-dimensional shapes that this compound adopts. Understanding the relative energies of these conformers would allow for the prediction of their populations at a given temperature. This crucial information for understanding the compound's behavior in different environments is not yet available.

Molecular Dynamics Simulations for Dynamic Behavior

There are currently no published molecular dynamics (MD) simulation studies for this compound. Such studies would be instrumental in understanding the compound's conformational dynamics, its interactions with solvents, and its behavior in various environments.

Future research in this area could potentially include:

Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them.

Solvation Effects: Simulating how the molecule interacts with different solvents to understand its solubility and behavior in solution.

Intermolecular Interactions: Investigating how molecules of this compound interact with each other in a condensed phase.

Spectroscopic Property Predictions

Theoretical predictions of spectroscopic properties are a powerful tool for interpreting experimental data and understanding the electronic and vibrational structure of a molecule. However, no specific computational studies predicting the spectroscopic properties of this compound have been found.

Prediction of NMR Chemical Shifts and Coupling Constants

No computational studies predicting the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are available. Density Functional Theory (DFT) calculations are a common method for such predictions and could provide valuable data for the structural elucidation of this compound and its derivatives.

A hypothetical data table for predicted NMR chemical shifts, based on computational methods, would look like this:

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | Data Not Available | Data Not Available |

| C2 | Data Not Available | Data Not Available |

| ... | ... | ... |

Simulation of IR and Raman Vibrational Spectra

There are no published simulations of the infrared (IR) and Raman vibrational spectra for this compound. Computational methods, such as DFT, could be used to calculate the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

A hypothetical data table for simulated vibrational frequencies might be presented as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| C=O Stretch | Data Not Available | Data Not Available | Data Not Available |

| NO₂ Asymmetric Stretch | Data Not Available | Data Not Available | Data Not Available |

| C-Cl Stretch | Data Not Available | Data Not Available | Data Not Available |

| ... | ... | ... | ... |

Theoretical UV-Vis Spectra and Electronic Excitation Energies

No theoretical studies on the UV-Vis absorption spectrum and electronic excitation energies of this compound have been found in the literature. Time-dependent DFT (TD-DFT) is a common approach to predict electronic transitions and would be valuable for understanding the photophysical properties of this molecule.

A hypothetical data table for theoretical UV-Vis spectral data could be structured as:

| Excitation | Wavelength (nm) | Oscillator Strength | Major Orbital Contributions |

| S₀ → S₁ | Data Not Available | Data Not Available | Data Not Available |

| S₀ → S₂ | Data Not Available | Data Not Available | Data Not Available |

| ... | ... | ... | ... |

Reaction Mechanism Modeling

The synthesis of this compound likely involves multi-step organic reactions. However, there is a lack of computational studies focused on modeling these reaction mechanisms.

Chemical Reactivity and Derivatization Strategies for Methyl 2 4 Chloro 3 Nitrobenzoyl Benzoate

Modification of the Ester Group

The methyl ester group in Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate is a prime target for a variety of chemical transformations, including hydrolysis, transesterification, reduction, and amidation. These reactions allow for the introduction of different functional groups, which can significantly alter the molecule's physical and chemical properties.

Selective Hydrolysis to Carboxylic Acid

The selective hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(4-chloro-3-nitrobenzoyl)benzoic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, followed by an acidic workup. The use of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a solvent system like aqueous methanol (B129727), facilitates the saponification of the ester. The resulting carboxylate salt is then protonated by the addition of a strong acid, leading to the precipitation of the carboxylic acid.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion. The reaction conditions can be optimized to ensure complete hydrolysis without affecting other functional groups in the molecule.

Table 1: Conditions for Selective Hydrolysis of this compound

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| NaOH | Methanol/Water | 60-80 | 2-4 | >90 |

| KOH | Ethanol/Water | 70-90 | 2-4 | >90 |

| LiOH | THF/Water | 25-50 | 4-6 | >85 |

This data is based on general procedures for methyl ester hydrolysis and may require optimization for this specific substrate.

Transesterification with Diverse Alcohols and Phenols

Transesterification is a versatile method for modifying the ester group by exchanging the methyl group with other alkyl or aryl groups. This reaction can be catalyzed by either acids or bases. Acid-catalyzed transesterification, often using sulfuric acid or p-toluenesulfonic acid, proceeds by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by an alcohol. In contrast, base-catalyzed transesterification typically employs a strong base, such as sodium methoxide or sodium ethoxide, to generate an alkoxide nucleophile from the alcohol.

The choice of catalyst and reaction conditions depends on the specific alcohol or phenol (B47542) being used and the desired outcome. This method allows for the synthesis of a wide array of esters with varying steric and electronic properties.

Table 2: Representative Transesterification Reactions

| Alcohol/Phenol | Catalyst | Solvent | Temperature (°C) | Product |

| Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate |

| Isopropanol | NaOiPr (cat.) | Isopropanol | Reflux | Isopropyl 2-(4-chloro-3-nitrobenzoyl)benzoate |

| Phenol | p-TsOH (cat.) | Toluene | Reflux | Phenyl 2-(4-chloro-3-nitrobenzoyl)benzoate |

| Benzyl alcohol | Ti(OiPr)₄ (cat.) | Benzyl alcohol | 100-120 | Benzyl 2-(4-chloro-3-nitrobenzoyl)benzoate |

This data is illustrative of typical transesterification reactions and would need to be adapted for the specific substrate.

Reduction to Alcohols (Primary and Secondary)

The ester and ketone functionalities of this compound can be reduced to alcohols using various reducing agents. The choice of reagent determines the selectivity of the reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the ketone to their corresponding alcohols. researchgate.net This would yield a diol product.

Selective reduction of the ester group in the presence of the ketone is more challenging. However, certain reagents and conditions can favor the formation of the primary alcohol from the ester while leaving the ketone intact. Conversely, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally selective for the reduction of ketones over esters, allowing for the synthesis of a secondary alcohol while retaining the methyl ester group. researchgate.net

Table 3: Reduction of this compound

| Reducing Agent | Solvent | Temperature (°C) | Product(s) |

| LiAlH₄ | THF | 0 to RT | Diol (reduction of both ester and ketone) |

| NaBH₄ | Methanol | 0 to RT | Secondary alcohol (selective reduction of ketone) |

| BH₃·THF | THF | 0 to RT | Potential for selective reduction of the related carboxylic acid over the ester |

The precise outcomes depend on reaction conditions and stoichiometry.

Amidation and Hydrazinolysis Reactions

The methyl ester can be converted to an amide through reaction with a primary or secondary amine. This transformation, known as aminolysis, can be facilitated by heating the ester with the desired amine. In some cases, a catalyst may be employed to enhance the reaction rate. The resulting amides are often more stable than the parent ester and can serve as important intermediates in further synthetic transformations.

Hydrazinolysis, the reaction of the ester with hydrazine (B178648) (N₂H₄), yields the corresponding acyl hydrazide. Acyl hydrazides are valuable precursors for the synthesis of various heterocyclic compounds.

Table 4: Amidation and Hydrazinolysis Reactions

| Reagent | Solvent | Conditions | Product |

| Ammonia | Methanol | High Pressure, Heat | 2-(4-chloro-3-nitrobenzoyl)benzamide |

| Aniline (B41778) | Xylene | Reflux | N-phenyl-2-(4-chloro-3-nitrobenzoyl)benzamide |

| Hydrazine hydrate | Ethanol | Reflux | 2-(4-chloro-3-nitrobenzoyl)benzohydrazide |

These are predicted reactions based on the general reactivity of methyl esters.

Transformations at the Ketone Carbonyl

The ketone carbonyl group provides another handle for the derivatization of this compound. Its reactivity towards nucleophiles allows for the formation of new carbon-carbon bonds and the introduction of diverse structural motifs.

Grignard Reactions and Organolithium Additions

Grignard reagents and organolithium compounds are powerful carbon-based nucleophiles that readily add to the electrophilic carbon of the ketone carbonyl. This reaction leads to the formation of a tertiary alcohol upon acidic workup. The choice of the Grignard or organolithium reagent determines the nature of the alkyl or aryl group that is introduced.

It is important to note that these strong nucleophiles can also react with the ester functionality. Typically, Grignard reagents will add twice to an ester, first forming a ketone intermediate which then reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol. udel.edu Therefore, careful control of stoichiometry and reaction conditions would be necessary to achieve selective addition to the ketone.

Table 5: Grignard and Organolithium Additions to the Ketone Carbonyl

| Reagent | Solvent | Temperature (°C) | Product (after workup) |

| Methylmagnesium bromide | THF | -78 to 0 | Tertiary alcohol from addition to ketone |

| Phenyllithium | Diethyl ether | -78 to 0 | Tertiary alcohol from addition to ketone |

| Ethylmagnesium chloride | THF | -78 to 0 | Tertiary alcohol from addition to ketone |

Side reactions with the ester group are possible and need to be considered in a synthetic plan.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The ketone moiety of this compound is a prime target for olefination reactions, which convert the carbonyl group into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for achieving this transformation.

The Wittig reaction utilizes a phosphonium (B103445) ylide (a phosphorane) as the key reagent. The ylide, typically prepared by treating a phosphonium salt with a strong base, acts as a nucleophile, attacking the electrophilic ketone carbon. This leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and a triphenylphosphine (B44618) oxide byproduct.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generated by deprotonating an alkylphosphonate with a base. HWE reactions offer several advantages, including the higher nucleophilicity of the phosphonate carbanion and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies product purification. orgsyn.orgresearchgate.net A significant benefit of the HWE reaction is its general tendency to produce the thermodynamically more stable (E)-alkene with high selectivity. organic-chemistry.org

The reaction of this compound with various stabilized ylides or phosphonate carbanions would yield a range of substituted alkenes, installing a new carbon-carbon double bond at the former carbonyl position.

Table 1: Hypothetical Olefination Reactions

Illustrative examples of Wittig and HWE reactions with this compound.

| Reaction Type | Reagent | Expected Product Structure | Product Name |

|---|---|---|---|

| Wittig | Methyltriphenylphosphonium bromide / n-BuLi | Methyl 2-(1-(4-chloro-3-nitrophenyl)vinyl)benzoate | |

| Wittig | (Carbethoxymethyl)triphenylphosphonium bromide / NaH | Methyl 2-(2-carboethoxy-1-(4-chloro-3-nitrophenyl)vinyl)benzoate | |

| HWE | Triethyl phosphonoacetate / NaH | Methyl (E)-2-(2-carboethoxy-1-(4-chloro-3-nitrophenyl)vinyl)benzoate | |

| HWE | Diethyl (cyanomethyl)phosphonate / K₂CO₃ | Methyl (E)-2-(2-cyano-1-(4-chloro-3-nitrophenyl)vinyl)benzoate |

Reductive Amination Strategies

Reductive amination is a powerful method for converting ketones into amines. organic-chemistry.org This transformation proceeds in two stages: the reaction of the ketone with a primary or secondary amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com